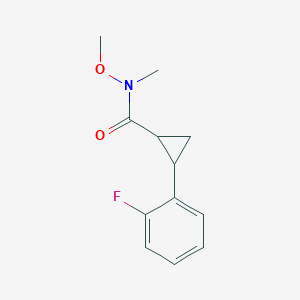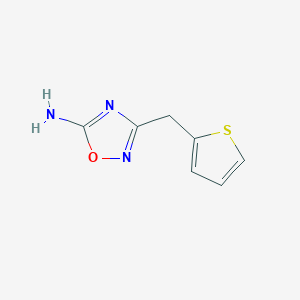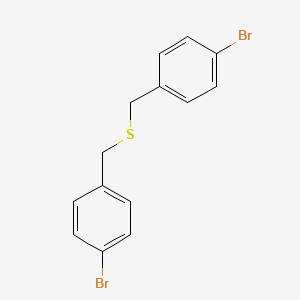![molecular formula C15H22N2O4 B8499538 ethyl 2-[6-[acetyl-[(2-methylpropan-2-yl)oxy]amino]pyridin-2-yl]acetate](/img/structure/B8499538.png)
ethyl 2-[6-[acetyl-[(2-methylpropan-2-yl)oxy]amino]pyridin-2-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{6-[(tert-butoxy)-N-methylcarbonylamino]-2-pyridyl}acetate is an organic compound that features a pyridine ring substituted with a tert-butoxy group and an ethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[6-[acetyl-[(2-methylpropan-2-yl)oxy]amino]pyridin-2-yl]acetate typically involves the protection of amines using tert-butoxycarbonyl (Boc) groups. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve heating the mixture in tetrahydrofuran (THF) at 40°C or using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for this compound may involve flow microreactor systems, which provide efficient and versatile means for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-{6-[(tert-butoxy)-N-methylcarbonylamino]-2-pyridyl}acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, 4-dimethylaminopyridine (DMAP), and trifluoroacetic acid . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-{6-[(tert-butoxy)-N-methylcarbonylamino]-2-pyridyl}acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-[6-[acetyl-[(2-methylpropan-2-yl)oxy]amino]pyridin-2-yl]acetate involves its interaction with molecular targets and pathways. The Boc group acts as a protecting group for amines, allowing for selective reactions and modifications. The compound’s effects are mediated through its ability to undergo specific chemical transformations, such as deprotection and substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(tert-butoxy)acetate: Similar in structure but lacks the pyridine ring.
6-{(tert-butoxy)carbonylamino}pyridine-3-carboxylic acid: Contains a similar Boc-protected amine group but differs in the ester functionality.
6-({[(tert-butoxy)carbonyl]amino}methyl)-2-methylpyridine-3-carboxylic acid: Another Boc-protected compound with a different substitution pattern on the pyridine ring.
Uniqueness
Ethyl 2-{6-[(tert-butoxy)-N-methylcarbonylamino]-2-pyridyl}acetate is unique due to its specific combination of a Boc-protected amine and an ethyl ester on a pyridine ring
Propiedades
Fórmula molecular |
C15H22N2O4 |
|---|---|
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
ethyl 2-[6-[acetyl-[(2-methylpropan-2-yl)oxy]amino]pyridin-2-yl]acetate |
InChI |
InChI=1S/C15H22N2O4/c1-6-20-14(19)10-12-8-7-9-13(16-12)17(11(2)18)21-15(3,4)5/h7-9H,6,10H2,1-5H3 |
Clave InChI |
XQERRABMWXSPSQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=NC(=CC=C1)N(C(=O)C)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Bis[3-(prop-1-en-2-yl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B8499504.png)


![1-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B8499521.png)





